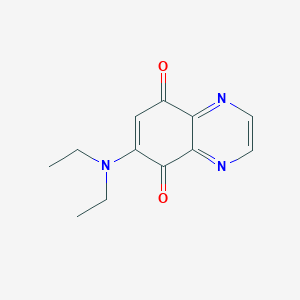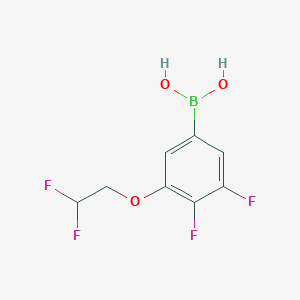
3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid is a boronic acid derivative with significant potential in various scientific fields. This compound is characterized by the presence of difluoro-ethoxy and difluoro-benzene groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid typically involves the reaction of 3,4,5-trifluorophenol with 2,2-difluoroethanol in the presence of a base, followed by the introduction of a boronic acid group. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives and functionalized boronic acids, which can be further utilized in different applications.
Scientific Research Applications
3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is explored for its potential in developing enzyme inhibitors and probes for biological studies.
Medicine: Research is ongoing to investigate its role in drug discovery, particularly in designing boron-containing pharmaceuticals.
Industry: It finds applications in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of target proteins. This interaction is crucial in its role as an enzyme inhibitor and in other biological applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoro-ethoxy)-4,5-diamino-benzoic acid
- 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid
Uniqueness
3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid stands out due to its specific substitution pattern and the presence of both difluoro-ethoxy and difluoro-benzene groups. These structural features confer unique reactivity and properties, making it valuable in specialized applications compared to its analogs.
Properties
CAS No. |
936250-23-6 |
|---|---|
Molecular Formula |
C8H7BF4O3 |
Molecular Weight |
237.95 g/mol |
IUPAC Name |
[3-(2,2-difluoroethoxy)-4,5-difluorophenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O3/c10-5-1-4(9(14)15)2-6(8(5)13)16-3-7(11)12/h1-2,7,14-15H,3H2 |
InChI Key |
YOWBSHPKPTTYFK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)OCC(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


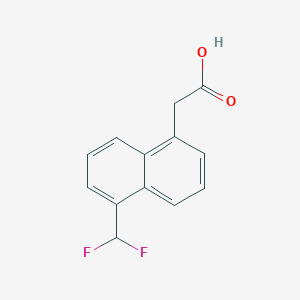
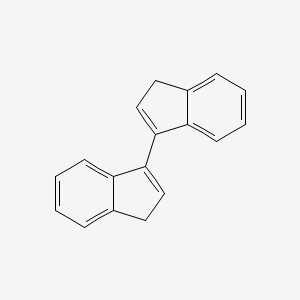

![2-Methyl-2,7-diazaspiro[4.4]nonane oxalate](/img/structure/B11875206.png)


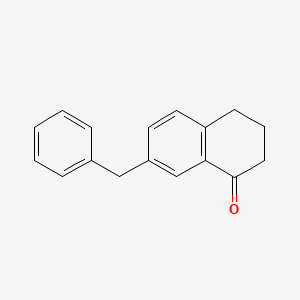

![N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine](/img/structure/B11875243.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)
![2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11875251.png)

![Benzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11875257.png)
